N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group at the N-terminus and a pyridinone ring substituted with a piperidinylsulfonyl moiety. This compound belongs to a broader class of N-arylacetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and enzyme inhibitors .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O4S/c19-14-7-6-13(11-15(14)20)21-17(24)12-22-8-4-5-16(18(22)25)28(26,27)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFWWJDRHMIWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(3,4-Dichlorophenyl)acetamide
Methodology :
3,4-Dichloroaniline undergoes acetylation using acetic anhydride under reflux conditions (80–120°C) in glacial acetic acid or toluene. Pyridine may serve as an acid scavenger to enhance yield.
Procedure :
- Dissolve 3,4-dichloroaniline (1.0 mol) in glacial acetic acid (300 mL).
- Add acetic anhydride (1.2 mol) dropwise under nitrogen.
- Reflux for 6–8 hours, then cool and pour into ice-water.
- Filter the precipitate and recrystallize from ethanol/water (3:1).
Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | ≥95% |
| Melting Point | 121–124°C |
Synthesis of Pyridine-3-sulfonyl Chloride
Methodology :
Diazotization of 3-aminopyridine followed by sulfonyl chlorination.
Procedure :
- Suspend 3-aminopyridine (1.0 mol) in 6 M HCl (670 mL) at 0–5°C.
- Add NaNO2 (1.05 mol) in H2O (150 mL) dropwise.
- Introduce NaBF4 (1.1 mol) in H2O (260 mL), maintaining ≤5°C.
- Filter the diazonium salt and treat with thionyl chloride (2.0 mol) at 25°C for 2 hours.
- Distill under reduced pressure to isolate pyridine-3-sulfonyl chloride.
Data :
| Parameter | Value |
|---|---|
| Yield | 95.3% |
| Purity (HPLC) | 98.5% |
Synthesis of 3-(Piperidin-1-ylsulfonyl)pyridine
Methodology :
Nucleophilic substitution of pyridine-3-sulfonyl chloride with piperidine.
Procedure :
- Dissolve pyridine-3-sulfonyl chloride (1.0 mol) in dry DCM (500 mL).
- Add piperidine (1.2 mol) and Et3N (1.5 mol) at 0°C.
- Stir at 25°C for 12 hours, then wash with 1 M HCl and brine.
- Dry over Na2SO4 and concentrate to yield 3-(piperidin-1-ylsulfonyl)pyridine.
Data :
| Parameter | Value |
|---|---|
| Yield | 88% |
| Purity (NMR) | >99% |
Oxidation to 3-(Piperidin-1-ylsulfonyl)pyridin-2(1H)-one
Methodology :
Controlled oxidation of pyridine to pyridinone using m-chloroperbenzoic acid (mCPBA).
Procedure :
- Dissolve 3-(piperidin-1-ylsulfonyl)pyridine (1.0 mol) in DCM (200 mL).
- Add mCPBA (1.2 mol) at 0°C and stir at 25°C for 24 hours.
- Quench with Na2S2O3, extract with DCM, and purify via silica chromatography.
Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Melting Point | 145–147°C |
Coupling with N-(3,4-Dichlorophenyl)acetamide
Methodology :
Mitsunobu reaction to form the methylene bridge.
Procedure :
- Dissolve 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one (1.0 mol) and N-(3,4-dichlorophenyl)acetamide (1.2 mol) in THF (200 mL).
- Add DIAD (1.5 mol) and PPh3 (1.5 mol) under nitrogen.
- Stir at 25°C for 48 hours, then concentrate and purify via flash chromatography.
Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (LC-MS) | 97% |
Alternative Synthetic Routes
Three-Component Coupling Approach
Adapting the MDPI protocol, a one-pot reaction using:
- 2-Aminopyridine : Forms the pyridinone core.
- Ethyl propiolate : Introduces the acrylate moiety.
- Piperidinylsulfonyl azide : Custom-synthesized sulfonyl azide.
Data :
| Parameter | Value |
|---|---|
| Yield | 62% |
| Reaction Time | 12 hours |
Industrial-Scale Considerations
- Continuous Flow Reactors : Enhance diazotization and sulfonylation yields (≥90%).
- Purification : Crystallization from IPA/water improves purity to >99.5%.
- Catalyst Recycling : Fe(C5H5)2 in three-component reactions reduces costs.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonyl and pyridinyl groups.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and pyridinyl groups are likely to play a key role in its binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Dichlorophenyl Substitutions
Compound A : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structure: Features a 2,3-dichlorophenyl group and a dihydropyrimidinone ring linked via a thioether bridge.
- Synthesis : Yield of 80%, mp 230°C, with confirmed purity via elemental analysis (C: 45.29%, N: 12.23%, S: 9.30%) .
- Key Differences: The thioether linkage in Compound A replaces the sulfonyl-piperidine group in the target compound, reducing steric bulk but increasing hydrophobicity. The pyrimidinone ring (vs. pyridinone in the target) may alter π-π stacking interactions in biological systems.
Compound B : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Contains a 3,4-dichlorophenyl group and a pyrazol-4-yl ring.
- Crystal Structure : Three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°. N–H⋯O hydrogen bonding stabilizes dimers .
- Conformational flexibility may limit target specificity compared to the rigid pyridinone-sulfonyl system in the target compound.
Compounds with Heterocyclic Modifications
Compound C : 2-[6-(4-acetylpiperazin-1-yl)-2,4-dioxo-1H-quinazolin-3-yl]-N-[(3,4-dichlorophenyl)methyl]acetamide
- Structure: Quinazolinone core with a 4-acetylpiperazine substituent and a 3,4-dichlorobenzyl group.
- Biological Relevance : Co-crystallized with rat Autotaxin (PDB entry, 2.05 Å resolution), showing inhibitory activity via binding to the enzyme’s active site .
- Key Differences: The quinazolinone scaffold (vs. pyridinone) provides additional hydrogen-bonding sites but increases molecular weight (~502.39 g/mol vs. ~450 g/mol estimated for the target compound). The acetylpiperazine group may enhance solubility compared to the sulfonyl-piperidine in the target.
Comparative Data Table
Research Findings and Implications
- Structural Flexibility vs. Activity: The rigid pyridinone-sulfonyl system in the target compound may improve binding specificity compared to flexible analogues like Compound B .
- Enzyme Inhibition Potential: The sulfonyl-piperidine group mimics phosphate-binding motifs in enzymes (e.g., Autotaxin), suggesting utility in designing inhibitors akin to Compound C .
- Synthetic Accessibility : Compound A’s high yield (80%) contrasts with the likely more complex synthesis of the target compound due to sulfonylation and piperidine incorporation .
Biological Activity
N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, often referred to in the literature as a piperidine derivative, has garnered attention for its potential biological activities. This compound is notable for its structural features, which include a dichlorophenyl moiety and a piperidinyl sulfonamide, suggesting possible interactions with various biological targets.
Research indicates that the compound may act through several mechanisms, including:
- Inhibition of Enzymatic Activity : The presence of the piperidine ring suggests potential inhibition of specific enzymes, particularly kinases involved in signaling pathways associated with cancer and inflammation.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.
Antimicrobial Activity
A study highlighted the antimicrobial properties of compounds similar to this compound. The minimum inhibitory concentration (MIC) values were assessed against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antiproliferative Activity
The compound's potential as an antiproliferative agent has been investigated in various cancer cell lines. For example, it has shown promising results in inhibiting cell growth in HT29 colon cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 5.0 |
| Jurkat | 7.5 |
| J774A.1 | 6.0 |
This data suggests that the compound may effectively inhibit cancer cell proliferation, potentially via apoptosis or cell cycle arrest mechanisms .
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
- Case Study on Anticancer Effects : A study involving a related piperidine derivative demonstrated significant tumor reduction in xenograft models when administered at doses of 10 mg/kg .
- Clinical Trials : Ongoing clinical trials are exploring the efficacy of piperidine derivatives in combination therapies for advanced cancers, emphasizing their role in enhancing the effects of established chemotherapeutics .
Q & A
(Basic) What are the key considerations in synthesizing N-(3,4-dichlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide to ensure high yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance nucleophilic substitution at the sulfonyl and pyridinone moieties .
- Temperature optimization : Key steps (e.g., piperidinylsulfonation) may require reflux conditions (80–100°C) to avoid side reactions .
- Characterization : Confirm intermediate and final product purity via / NMR (e.g., sulfonyl proton resonance at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular ions (expected [M+H] ~500–510 Da) .
(Advanced) How can researchers address discrepancies in reported bioactivity data of this compound across different studies?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to compare IC values .
- Compound stability : Monitor degradation in assay buffers (e.g., PBS at pH 7.4) via HPLC-UV to ensure intact compound during testing .
- Statistical rigor : Use multivariate analysis (ANOVA with Tukey’s post-hoc) to account for batch-to-batch variability in biological replicates .
(Advanced) What advanced techniques are recommended for elucidating the conformational dynamics of this compound in solution versus solid state?
Answer:
- X-ray crystallography : Resolve solid-state conformation (e.g., dihedral angles between dichlorophenyl and pyridinone rings, ~54–77°) to identify steric constraints .
- Solution NMR dynamics : Use - NOESY to detect through-space interactions (e.g., between piperidinyl and acetamide groups) in DMSO-d .
- Molecular dynamics simulations : Compare torsional energy profiles (e.g., AMBER force fields) to predict flexibility of the sulfonyl-piperidine linkage .
(Basic) What methodologies are optimal for investigating the interaction between this compound and target enzymes?
Answer:
- Surface plasmon resonance (SPR) : Immobilize the enzyme (e.g., human carbonic anhydrase) and measure binding kinetics (k/k) at varying compound concentrations (1–100 µM) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. hydrogen-bonding interactions) .
- Molecular docking : Use AutoDock Vina to model sulfonyl-piperidine interactions with enzyme active sites (e.g., Glide scores < −8 kcal/mol suggest strong binding) .
(Advanced) How should conflicting solubility data be reconciled when designing in vitro experiments?
Answer:
- Solvent screening : Test solubility in DMSO (high solubility >50 mg/mL) vs. aqueous buffers (e.g., PBS: <0.1 mg/mL at pH 7.4) to avoid precipitation .
- Co-solvent systems : Use 5% PEG-400 in PBS to enhance solubility without cytotoxicity .
- Dynamic light scattering (DLS) : Confirm nanoparticle formation if solubility <1 µM, which may artificially inflate bioactivity readings .
(Advanced) What structural analogs of this compound have shown divergent biological activities, and how can structure-activity relationships (SAR) be systematically explored?
Answer:
-
Key analogs :
Analog Modification Activity Source Fluorinated pyrido-pyrimidine 6-F substitution Anticancer (IC 2.5 µM) Chlorinated acetamide 7-Cl substitution Antiviral (EC 10 nM) -
SAR strategies :
- Synthesize derivatives with varying substituents (e.g., methyl, methoxy) on the dichlorophenyl ring.
- Use QSAR models (e.g., CoMFA) to correlate logP values with membrane permeability .
(Basic) What experimental strategies can mitigate degradation of this compound under physiological conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
